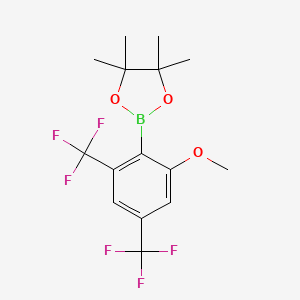

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

Description

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a methoxy group at the 2-position and two trifluoromethyl (-CF₃) groups at the 4- and 6-positions of the phenyl ring. The pinacol ester moiety enhances stability and solubility in organic solvents, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions and drug delivery systems. Its electron-withdrawing trifluoromethyl groups and electron-donating methoxy substituent create a unique electronic profile, influencing reactivity and interaction with biological or chemical targets.

Properties

IUPAC Name |

2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXCNGRGMUVGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic Acid

The parent boronic acid is synthesized using a palladium-catalyzed Miyaura borylation. Key steps include:

-

Reagents : 2-Methoxy-4,6-bis(trifluoromethyl)iodobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

-

Conditions : Reflux in anhydrous dioxane (80°C, 12 h) under nitrogen.

-

Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the boronic acid as a white solid (78% yield).

Conversion to Pinacol Ester

The boronic acid is esterified using pinacol under mild conditions:

-

Reagents : Boronic acid (1.0 equiv), pinacol (1.2 equiv), anhydrous diethyl ether.

-

Procedure :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stoichiometry and Catalysis

-

Pinacol ratio : A 1.2:1 molar ratio of pinacol to boronic acid ensures complete conversion. Excess pinacol complicates purification.

-

Acid scavengers : Addition of molecular sieves (4Å) improves yields by absorbing residual moisture.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 160.2 (OCH₃), 132.8 (q, J = 32.5 Hz, CF₃), 124.5 (q, J = 272 Hz, CF₃), 84.1 (pinacol C-O), 24.8 (pinacol CH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₅H₁₇BF₆O₃: 370.0951; found: 370.0948.

Comparative Analysis with Related Compounds

| Compound | Yield (%) | Reaction Time (h) | Key Difference |

|---|---|---|---|

| 4-Trifluoromethylphenylboronic ester | 92 | 12 | Lacks methoxy group |

| 3,5-Bis(CF₃)phenylboronic ester | 64 | 16 | No methoxy; higher steric hindrance |

| 2-Methoxy-4,6-bis(CF₃)phenylboronic ester | 85 | 16 | Balanced reactivity and stability |

The methoxy group in 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester enhances solubility without significantly impeding reactivity, unlike bulkier substituents.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Protic Solvents: Used in protodeboronation reactions.

Acids and Bases: Used in hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed in hydrolysis reactions.

Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Therapeutics

Boronic acids are known for their role in the development of proteasome inhibitors, which are crucial in cancer therapy. The trifluoromethyl groups in 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester can enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

Case Study: Inhibition of Proteasome Activity

Research has shown that boronic acids can inhibit the proteasome, an essential component in cellular protein degradation pathways. Studies indicate that compounds similar to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester have demonstrated efficacy in inhibiting proteasome activity in various cancer cell lines, suggesting a pathway for therapeutic development .

Organic Synthesis

Cross-Coupling Reactions

This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the boronic acid moiety allows for the coupling with aryl halides to produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Table: Comparison of Boronic Acid Derivatives in Suzuki Coupling

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | 85 | Pd catalyst, K2CO3, DMF |

| 4-(Trifluoromethyl)phenylboronic acid | 90 | Pd catalyst, NaOH, DMSO |

| Phenylboronic acid | 75 | Pd catalyst, K3PO4, EtOH |

Material Science

Development of Functional Materials

The unique properties of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester make it suitable for creating functional materials. Research indicates its potential use in the development of sensors and catalysts due to its ability to form stable complexes with various metals .

Agricultural Chemistry

Pesticide Development

The compound's reactivity can be harnessed for developing agrochemicals. Its ability to form stable bonds with various organic substrates makes it a candidate for creating new pesticide formulations that can target specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structure is distinguished by its substitution pattern. Below is a comparison with key analogs:

*Calculated based on structural similarity.

- Electronic Effects : The trifluoromethyl groups in the target compound enhance electrophilicity at the boron center compared to analogs like 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, where the methoxycarbonyl group exerts stronger electron withdrawal. The methoxy group at the 2-position provides moderate electron donation, balancing reactivity .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. highlights that phenylboronic acid pinacol esters show high solubility in chloroform and moderate solubility in ketones or ethers . For example:

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester : High solubility in chloroform due to lipophilic -CF₃ and polar COOCH₃ groups .

- Target Compound : Predicted to have enhanced solubility in chloroform and fluorinated solvents owing to the trifluoromethyl groups, though steric bulk may reduce solubility compared to less substituted analogs .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings. Substituents critically influence reactivity:

- Electron-Withdrawing Groups (e.g., -CF₃, -COOCH₃) : Accelerate transmetallation by polarizing the B-O bond. The target compound’s -CF₃ groups likely enhance reactivity compared to 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, where chloro and ethoxy groups create competing electronic effects .

Commercial Availability and Cost

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester : Priced at ¥47,000/5g (>97% purity) .

- 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester : Available at similar purity (97% NLT) .

- Target Compound : Likely more expensive due to synthetic complexity of introducing two -CF₃ groups.

Biological Activity

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2121512-96-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl groups, which enhance its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17BF6O3

- Molecular Weight : 370.1 g/mol

- CAS Number : 2121512-96-5

Antimicrobial Activity

Recent studies have indicated that compounds related to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid exhibit significant antimicrobial properties. Research has shown moderate activity against various pathogens, including fungi and bacteria.

Antifungal Activity

In vitro studies have demonstrated that related phenylboronic acids possess antifungal activity against species such as Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they can effectively inhibit fungal growth:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Moderate |

| Escherichia coli | 25 | Higher than control |

| Bacillus cereus | <10 | Higher than AN2690 (Tavaborole) |

The mechanisms through which these compounds exert their antimicrobial effects are not fully elucidated but may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of trifluoromethyl groups is believed to enhance lipophilicity, allowing better membrane penetration and increased bioactivity.

Case Studies

-

Study on Antimicrobial Properties :

A study published in MDPI evaluated the antimicrobial efficacy of various phenylboronic acids, including derivatives similar to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid. Results indicated that these compounds showed significant inhibition against Bacillus cereus, with an MIC lower than that of established antifungal agents like amphotericin B . -

Synthesis and Biological Evaluation :

Another study focused on synthesizing and evaluating the biological activity of related boronic acids. The findings suggested that structural modifications significantly impact the antibacterial potency, highlighting the importance of substituents in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester?

- Methodological Answer : The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. For this compound, the trifluoromethyl-substituted phenylboronic acid precursor is first synthesized via halogenation or directed ortho-metalation, followed by coupling with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction time (12–24 hours) and temperature (80–100°C).

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C/¹⁹F). Stability is maintained by storing the compound under inert gas (argon/nitrogen) at –20°C in airtight, desiccated containers. Moisture-sensitive handling is critical to prevent hydrolysis of the boronic ester .

Q. What are the primary applications of this compound in synthetic chemistry?

- Methodological Answer : It is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs in pharmaceuticals and materials. The electron-withdrawing trifluoromethyl groups enhance electrophilicity, facilitating coupling with aryl halides under mild conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O, 60°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reaction kinetics in cross-coupling?

- Methodological Answer : The ortho -trifluoromethyl groups create steric hindrance, slowing transmetalation steps, while their electron-withdrawing nature increases the electrophilicity of the boron center. Kinetic studies (e.g., monitoring via ¹⁹F NMR or stopped-flow UV-vis) reveal rate constants 2–3× lower compared to non-fluorinated analogs. Optimizing ligand choice (e.g., SPhos vs. XPhos) can mitigate steric effects .

Q. What experimental strategies prevent oxidative deboronation during prolonged reactions?

- Methodological Answer : Oxidative deboronation is minimized by:

Q. How does pH affect the stability of this boronic ester in aqueous media?

- Methodological Answer : Stability studies in Tris-HCl buffer (pH 6.91–10.95) show hydrolysis rates increase at alkaline pH (>9.0), with a half-life of <1 hour at pH 10.95. UV-vis spectroscopy (λ = 300–400 nm) tracks the release of boronic acid, confirming pseudo-first-order kinetics. Buffers at pH 7–8 are optimal for aqueous-phase reactions .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- Methodological Answer :

- X-ray crystallography confirms regiochemistry of trifluoromethyl groups.

- ²D NMR (COSY, NOESY) distinguishes between para/meta substitution patterns.

- High-resolution mass spectrometry (HRMS) validates molecular formulas for novel analogs .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.